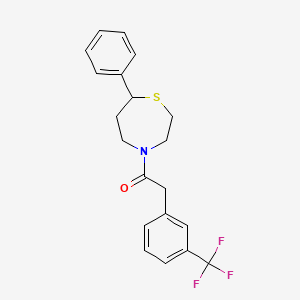

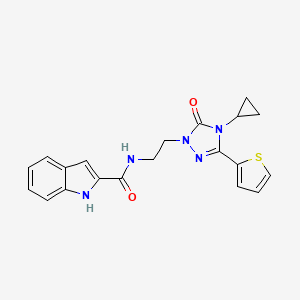

4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole is a heterocyclic molecule that incorporates thiazole and piperazine rings. These structural motifs are significant in various fields, including agriculture and medicinal chemistry, due to their biological activities and potential therapeutic applications. The compound of interest is structurally related to the piperazine-tethered thiazole compounds discussed in the first paper, which have shown promising antiplasmodial activity, particularly against the Plasmodium falciparum chloroquine-resistant Dd2 strain . Although the exact compound is not mentioned, the synthesis methods and the biological relevance of similar compounds provide valuable insights into its potential applications.

Synthesis Analysis

The synthesis of related piperazine-tethered thiazole compounds involves the reaction of piperazine with 4-chloromethyl-2-amino thiazoles, yielding products with high purity and good overall yields . The process includes the use of various commercially available carboxylic acids to create a diverse library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. The synthesis conditions, such as solvent choice and reaction temperature, are crucial for optimizing yields, as demonstrated in the second paper, where acetonitrile and triethylamine were used as solvent and acid acceptor, respectively, to achieve a 75% yield at 25°C for 5 hours .

Molecular Structure Analysis

The molecular structure of piperazine-tethered thiazole compounds is characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and elemental analysis . These techniques confirm the presence of the thiazole and piperazine rings and the substitution patterns on the phenyl ring. The structural characterization is essential for understanding the relationship between the compound's structure and its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the piperazine-tethered thiazole compounds is influenced by the functional groups present in the molecule. The presence of a sulfonyl group, as seen in the second paper's derivatives, suggests that these compounds could undergo reactions typical for sulfonyl-containing heterocycles, such as substitution or elimination reactions . The antibacterial activity observed in some of the synthesized compounds indicates that these chemical reactions may play a role in their mechanism of action against various pathogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the provided papers do not directly discuss the physical properties of 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole, the methods used for the synthesis and characterization of similar compounds suggest that these properties can be inferred from the molecular structure and substituents present in the compound . The solubility in organic solvents like acetonitrile and the stability under various reaction conditions are particularly relevant for its potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A series of novel compounds, including thiadiazoles, triazoles, and oxadiazoles, have been synthesized incorporating piperazine nuclei, showing moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli. This research illustrates the potential of incorporating 4-(4-Chlorophenyl) and piperazine structures in developing new antimicrobial agents (Deshmukh et al., 2017).

Antiviral and Anticancer Properties

Compounds with the 4-(4-Chlorophenyl) moiety, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have been explored for their antiviral properties, particularly against the tobacco mosaic virus. Moreover, derivatives of 1,3,4-thiadiazole featuring 4-(4-Chlorophenyl) and piperazine units have shown notable anticancer activity, indicating a promising avenue for developing new anticancer therapies (Chen et al., 2010; El-Masry et al., 2022).

Antimicrobial and Theoretical Studies

New 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, incorporating elements such as 4-(4-Chlorophenyl), have been synthesized and evaluated for their antimicrobial activity. Theoretical studies on Schiff's base derivatives of these compounds provide insights into their potential mechanism of action and efficacy as antimicrobial agents (Abdel‐Hafez, 2003).

Novel Antifungal Compounds

Research into the solubility and pharmacological properties of novel antifungal compounds, including those with 4-(4-Chlorophenyl) and piperazine structures, has shed light on their solubility in various solvents and potential biologic media pathways, contributing to the understanding of their pharmacokinetics and pharmacodynamics (Volkova et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of new compounds featuring 4-(4-Chlorophenyl) and piperazine moieties, such as in the N—O bond chirality study, highlight the structural versatility and potential applications of these compounds in various scientific research fields, from material science to pharmacology (Hartung et al., 2003).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S2/c1-2-24(21,22)20-9-7-19(8-10-20)11-16-18-15(12-23-16)13-3-5-14(17)6-4-13/h3-6,12H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTLWWQCIZTDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)

![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)

![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)